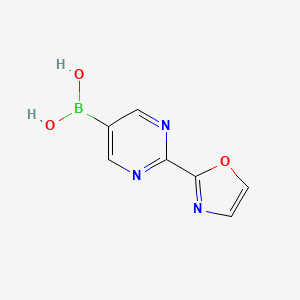
5-(Ethoxycarbonyl)-1-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethoxycarbonyl)-1-naphthoic acid is an organic compound with a naphthalene ring structure substituted with an ethoxycarbonyl group at the 5-position and a carboxylic acid group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-1-naphthoic acid typically involves the esterification of 1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an ethyl ester intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Esterification of 1-naphthoic acid with ethanol.
- Purification of the intermediate product.
- Hydrolysis of the ester to obtain the final product.
- Crystallization and drying to achieve the desired purity and form.
化学反応の分析
Types of Reactions
5-(Ethoxycarbonyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typical.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
科学的研究の応用
5-(Ethoxycarbonyl)-1-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
作用機序
The mechanism of action of 5-(Ethoxycarbonyl)-1-naphthoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with biological molecules, while the ethoxycarbonyl group can participate in esterification or other chemical reactions.
類似化合物との比較
Similar Compounds
1-Naphthoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
5-(Methoxycarbonyl)-1-naphthoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
5-(Ethoxycarbonyl)-2-naphthoic acid: Similar structure but with the ethoxycarbonyl group at a different position, which can influence its chemical properties and reactivity.
Uniqueness
5-(Ethoxycarbonyl)-1-naphthoic acid is unique due to the specific positioning of the ethoxycarbonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C14H12O4 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC名 |
5-ethoxycarbonylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-2-18-14(17)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,2H2,1H3,(H,15,16) |
InChIキー |
LLUFDOABZGKCBS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





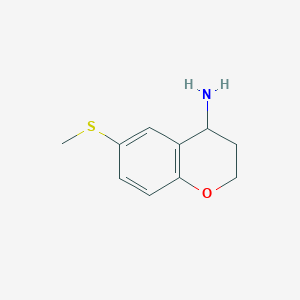
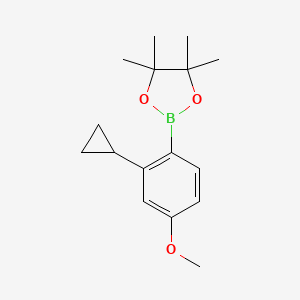
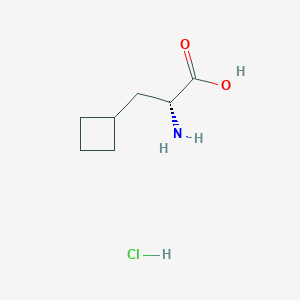

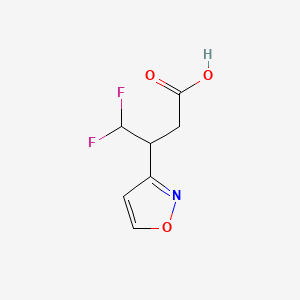
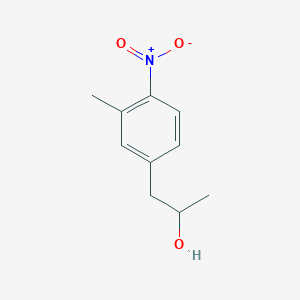
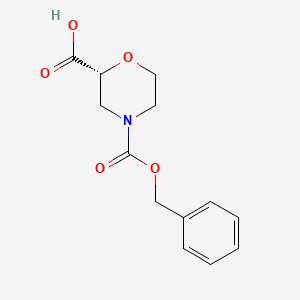
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)
![N-cyclopentyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B13568952.png)
